[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1H-pyrazol-4-yl)methanone
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Overview
Description
[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-4-yl)methanone is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-4-yl)methanone involves multiple steps, including the formation of the spiro structure and the incorporation of the thiomorpholine and pyrazole moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve scaling up the reactions, using more efficient catalysts, and implementing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spiro structure or other functional groups.
Substitution: The thiomorpholine and pyrazole moieties can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the thiomorpholine or pyrazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- [(1R)-1-(hydroxymethyl)-7-methoxy-1’-(2-thiazolylmethyl)-2-spiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4’-piperidine]yl]-(4-oxanyl)methanone
- Pt(ii) complex containing the 1R,2R enantiomer of trans-1,2-diamino-4-cyclohexene
Uniqueness
[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-4-yl)methanone stands out due to its unique spiro structure and the presence of both thiomorpholine and pyrazole moieties
Properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19-18(24-9-11-28-12-10-24)16-3-1-2-4-17(16)21(19)5-7-25(8-6-21)20(27)15-13-22-23-14-15/h1-4,13-14,18-19,26H,5-12H2,(H,22,23)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEDUALORSZEAL-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(C3=CC=CC=C23)N4CCSCC4)O)C(=O)C5=CNN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCSCC4)O)C(=O)C5=CNN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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